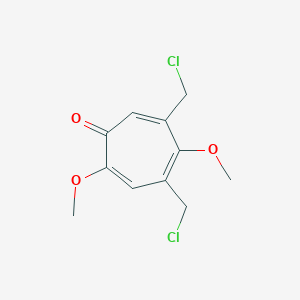![molecular formula C15H10N2O2 B14301965 Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- CAS No. 121195-69-5](/img/structure/B14301965.png)
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- is a heterocyclic compound that belongs to the class of pyridoisoindoles These compounds are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyrido[2,1-a]indole esters . Another approach involves the cyclization of benzyl-substituted pyridines .
Industrial Production Methods: Industrial production methods for pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- undergoes various chemical reactions, including cycloaddition, substitution, and oxidation. For instance, it cycloadds to olefinic dipolarophiles in a highly exo-selective fashion, giving kinetically controlled cycloadducts . The compound can also participate in substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include olefinic dipolarophiles for cycloaddition reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like DMF and elevated temperatures to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- depend on the specific reaction type. Cycloaddition reactions yield cycloadducts, while substitution reactions produce substituted derivatives of the compound .
Scientific Research Applications
Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- has several scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as cytostatic, antiviral, and antitumor agents . Additionally, its unique fluorescent properties make it useful in the development of organic luminescent materials .
Mechanism of Action
The mechanism of action of pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form complexes with various metal ions, which can influence its biological activity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with nucleophiles and form stable complexes is a key aspect of its reactivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- include other pyridoisoindoles such as pyrido[1,2-a]indole and indolo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)- apart from similar compounds is its specific substitution pattern and the presence of the acetyloxy group.
Properties
CAS No. |
121195-69-5 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(6-cyanopyrido[2,1-a]isoindol-2-yl) acetate |
InChI |
InChI=1S/C15H10N2O2/c1-10(18)19-11-6-7-17-14(8-11)12-4-2-3-5-13(12)15(17)9-16/h2-8H,1H3 |
InChI Key |
UROHEAGLTZXTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C3C=CC=CC3=C(N2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)





![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)



![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
